molecular formula C19H16Cl2N2OS B2549075 3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034251-95-9

3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2549075
CAS No.: 2034251-95-9
M. Wt: 391.31
InChI Key: OXZCXULLEHSIKD-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a propanamide derivative featuring a 2,6-dichlorophenyl group and a heterocyclic substituent comprising pyridine and thiophene moieties. Its molecular formula is C₁₉H₁₅Cl₂N₂OS, with a molecular weight of 414.3 g/mol. Propanamide derivatives are known for diverse biological activities, including pesticidal and antimicrobial properties .

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS/c20-16-3-1-4-17(21)15(16)6-7-19(24)23-11-13-9-14(12-22-10-13)18-5-2-8-25-18/h1-5,8-10,12H,6-7,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZCXULLEHSIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dichlorophenyl Intermediate: Starting with 2,6-dichlorobenzene, a Friedel-Crafts acylation reaction can be employed to introduce the propanamide group.

    Synthesis of the Thiophenyl-Pyridinyl Intermediate: This involves the coupling of thiophene with pyridine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final Coupling: The two intermediates are then coupled using a suitable base and solvent, often under reflux conditions, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the propanamide moiety.

    Substitution: Electrophilic aromatic substitution can occur on the dichlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2,6-dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, possibly acting as an inhibitor or modulator of specific enzymes or receptors.

Industry

In materials science, the compound’s unique structure could be exploited in the development of new materials with specific electronic or optical properties. It may also find use in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, altering their activity. The dichlorophenyl and thiophenyl-pyridinyl groups could facilitate binding to hydrophobic pockets or active sites, while the propanamide moiety might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl Propanamide Derivatives

Propanil (N-(3,4-dichlorophenyl)propanamide)
  • Molecular Formula: C₉H₉Cl₂NO
  • Molecular Weight : 218.08 g/mol
  • Melting Point : 93–94°C
  • Key Features: A herbicide with a simpler propanamide backbone and 3,4-dichlorophenyl substitution. The 3,4-dichloro configuration enhances its interaction with plant acetolactate synthase (ALS), disrupting amino acid synthesis .

Heterocyclic Propanamide Derivatives

Compounds 7c–7f (from ):

  • General Formula : C₁₆–₁₇H₁₇–₁₉N₅O₂S₂
  • Molecular Weight : 375–389 g/mol
  • Melting Points : 134–178°C
  • Key Features : These derivatives incorporate sulfanyl-linked oxadiazole and thiazole groups. For example, 7c (C₁₆H₁₇N₅O₂S₂) has a 3-methylphenyl substituent, while 7d–7f feature methylated aromatic rings. Their IR and NMR spectra confirm amide and heterocyclic functionalities .
  • Comparison: The target compound replaces oxadiazole/thiazole systems with a pyridine-thiophene hybrid.

Pesticide-Related Propanamides

  • Iprodione Metabolite Isomer : Features a dichlorophenyl group and imidazolidinecarboxamide core. Its structural complexity contrasts with the target compound’s pyridine-thiophene system, highlighting divergent design strategies for agrochemical activity .
  • Isoxaben : Contains an isoxazole-benzamide scaffold. Unlike the target compound, its activity relies on cellulose biosynthesis inhibition, underscoring how heterocyclic diversity dictates mechanistic pathways .

Structural and Functional Analysis

Impact of Substituent Positioning

  • 2,6-Dichlorophenyl vs. 3,4-Dichlorophenyl : The ortho chlorine atoms in the target compound may impose steric hindrance, reducing rotational freedom compared to propanil’s meta/para substitution. This could enhance target specificity in biological systems .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₉H₁₅Cl₂N₂OS 414.3 Not reported 2,6-dichlorophenyl, pyridine-thiophene
Propanil C₉H₉Cl₂NO 218.08 93–94 3,4-dichlorophenyl
Compound 7c C₁₆H₁₇N₅O₂S₂ 375.46 134–142 Oxadiazole, thiazole, 3-methylphenyl

Biological Activity

3-(2,6-Dichlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H18Cl2N3O\text{C}_{18}\text{H}_{18}\text{Cl}_{2}\text{N}_{3}\text{O}

This structure features:

  • A dichlorophenyl group.
  • A thiophenyl-pyridine moiety.
  • An amide linkage.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound has cytotoxic effects on cancer cell lines, particularly in inhibiting the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells.
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in tumor cells, leading to apoptosis.
  • Antioxidant Properties : It may reduce oxidative stress in cells, contributing to its protective effects against cellular damage.

Antitumor Activity

A study conducted by Zhang et al. (2020) evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism
MCF-715.2Apoptosis induction
A54918.5Cell cycle arrest

The study concluded that the compound effectively inhibits cancer cell growth through apoptosis and cell cycle modulation.

Antimicrobial Effects

In a separate investigation by Liu et al. (2021), the antimicrobial efficacy was assessed against common pathogens:

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1864 µg/mL

These findings suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antibiotic agent.

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